SC79
Overview
Description
Ethyl 2-amino-6-chloro-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Mechanism of Action
Target of Action
SC79 is a novel, selective, and highly efficient activator of Akt . Akt, also known as Protein Kinase B (PKB), is a serine/threonine protein kinase and is one of the major downstream targets of the phosphoinositide 3-kinase (PI3K) signaling pathway . Akt plays a crucial role in cell survival and growth by inhibiting apoptotic processes .
Mode of Action
This compound specifically binds to the pleckstrin homology (PH) domain of Akt . This binding leads to the activation of Akt in the cytosol and inhibits Akt membrane translocation . The conformation of this compound-bound Akt is favorable for phosphorylation by upstream protein kinases . This results in the activation of Akt signaling in cells .
Biochemical Pathways
The activation of Akt by this compound has been shown to affect several biochemical pathways. It has been demonstrated that this compound can attenuate reactive oxygen species (ROS) production, mitochondrial depolarization, and lipid peroxidation in cells . Moreover, this compound treatment leads to the upregulation of Nrf2-dependent genes (HO1 and NQO1) and Nrf2 protein stabilization . These effects suggest that this compound may protect cells from oxidative stress possibly via activation of the Akt-Nrf2 signaling pathway .
Pharmacokinetics
It has been suggested that this compound is a relatively safe drug and has good penetration of the blood-brain barrier .
Result of Action
The activation of Akt by this compound has been shown to have protective effects on cells. For instance, in dopaminergic neurons, this compound significantly attenuated cell viability reduction, cell death, and apoptosis induced by toxins . This suggests that this compound has a neuroprotective function against oxidative stress .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in the presence of bacterial lipopolysaccharide, an agonist of pattern recognition receptors including TLR4, this compound was found to induce Akt activation, NO production, and downstream cGMP production in primary human M0 macrophages . This was accompanied by a reduction in IL-6, IL-8, and IL-12 production , suggesting that this compound’s action can be modulated by the presence of certain immune stimuli.
Biochemical Analysis
Biochemical Properties
SC79 specifically binds to the PH domain of Akt, inducing a conformational change that leads to the phosphorylation of Akt at both Ser-473 and Thr-308, causing significant Akt activation . This activation of Akt by this compound enhances the production of nitric oxide (NO) and increases levels of nuclear Nrf2 .
Cellular Effects
In SH-SY5Y cells and primary murine dopaminergic neurons, this compound significantly attenuated MPP± and rotenone-induced viability reduction, cell death, and apoptosis . This compound has also been shown to enhance NO production and increase levels of nuclear Nrf2, which reduces IL-8 transcription during concomitant stimulation with Toll-like receptor (TLR) 5 agonist flagellin .
Molecular Mechanism
The molecular mechanism of this compound involves the activation of the Akt signaling pathway. This compound binds to Akt, promoting interaction between Akt and the protein kinase PDK1, leading to phosphorylation of Akt at Thr308 and Ser473 . This activation of Akt by this compound enhances NO production and increases levels of nuclear Nrf2 .
Temporal Effects in Laboratory Settings
This compound has been shown to have beneficial effects in some animal models of hepatic and neuronal disease, linked to its activation of Akt-driven survival pathways
Metabolic Pathways
This compound is involved in the PI3K/Akt/mTOR signaling pathway . It activates Akt, which in turn phosphorylates and activates various downstream targets involved in cell survival and/or proliferation .
Transport and Distribution
This compound is a small molecule that can cross the blood-brain barrier . It binds to Akt, promoting interaction between Akt and the protein kinase PDK1
Subcellular Localization
This compound is mainly located in the cytoplasm of cells . It binds to Akt, inhibiting Akt translocation to the membrane but enhancing its activation in the cytosol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SC79 typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-chloro-4-hydroxy-2H-chromene-3-carboxylic acid with ethyl cyanoacetate in the presence of a base, followed by the introduction of the amino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-6-chloro-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Ethyl 2-amino-6-chloro-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Ethyl 2-amino-6-chloro-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-amino-4H-chromene-3-carboxylate: Lacks the chloro and cyano groups, resulting in different chemical properties and biological activities.
6-Chloro-4H-chromene-3-carboxylate:
The presence of specific functional groups in SC79 makes it unique and potentially more versatile in various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 2-amino-6-chloro-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5/c1-3-23-16(21)11(8-19)13-10-7-9(18)5-6-12(10)25-15(20)14(13)17(22)24-4-2/h5-7,11,13H,3-4,20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVKFBGVVRSOLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C(C#N)C(=O)OCC)C=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of SC79?
A1: this compound specifically targets and activates the serine/threonine kinase Akt, also known as Protein Kinase B (PKB) [, ].
Q2: How does this compound interact with Akt?
A2: this compound binds to the pleckstrin homology (PH) domain of Akt []. This binding inhibits Akt translocation to the cell membrane while promoting a conformational change that favors its phosphorylation by upstream kinases [].
Q3: What are the downstream consequences of Akt activation by this compound?
A3: this compound-mediated Akt activation triggers multiple downstream signaling cascades, including:
- Inhibition of apoptosis: this compound treatment increases the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL while decreasing the expression of pro-apoptotic proteins Bax, Bim, and Bad [, , , , ]. This leads to a reduction in programmed cell death in various cell types.
- Activation of Nrf2 signaling: this compound promotes the activation of the transcription factor Nrf2, which plays a crucial role in cellular defense against oxidative stress [, ]. This activation enhances the expression of antioxidant enzymes and reduces reactive oxygen species (ROS) production.
- Modulation of glucose metabolism: this compound enhances glucose uptake and ATP production, possibly by increasing the expression of glucose transporter 1 (GLUT1) through the PI3K/Akt pathway [].
- Regulation of autophagy: this compound can influence autophagy, a cellular degradation process, through modulation of the AKT/mTOR pathway [, ].
Q4: In which cell types has this compound demonstrated activity?
A4: Studies have reported this compound activity in various cell types, including:
- Neuronal cells: Protects against ischemia-induced neuronal death [, , , , ].
- Cardiomyocytes: Protects against hypoxia/reoxygenation injury [, ].
- Renal tubular epithelial cells: Improves cell viability and inhibits apoptosis after hypoxia/reoxygenation [].
- Hepatocytes: Protects against apoptosis and liver injury [, ].
- Human nasal epithelial cells: Stimulates antibacterial nitric oxide production [, ].
- Retinal pigment epithelium cells: Protects against UV radiation damage [].
- Bone mesenchymal stem cells: Promotes proliferation and osteogenic differentiation [, ].
- Macrophages: Enhances phagocytosis and influences phenotype transformation of lung fibroblasts [].
- Vascular smooth muscle cells: Inhibits proliferation and migration, promotes apoptosis in high glucose conditions [, ].
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